molecular formula C24H27N3O5S B2995158 5-(4-ethoxyphenyl)-N-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)isoxazole-3-carboxamide CAS No. 898479-99-7

5-(4-ethoxyphenyl)-N-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2995158
CAS No.: 898479-99-7
M. Wt: 469.56
InChI Key: LMBQMUVPTJRTML-UHFFFAOYSA-N
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Description

This compound features an isoxazole-3-carboxamide core substituted with a 4-ethoxyphenyl group at position 5 and a 4-((2-methylpiperidin-1-yl)sulfonyl)phenyl moiety at the N-position. The ethoxy group (electron-donating) and the sulfonamide-linked 2-methylpiperidine likely influence solubility, metabolic stability, and target engagement. The sulfonyl group enhances polarity and may improve pharmacokinetic properties compared to ester or amide linkages .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-3-31-20-11-7-18(8-12-20)23-16-22(26-32-23)24(28)25-19-9-13-21(14-10-19)33(29,30)27-15-5-4-6-17(27)2/h7-14,16-17H,3-6,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBQMUVPTJRTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-ethoxyphenyl)-N-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)isoxazole-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C22H28N4O3S
  • Molecular Weight : 428.55 g/mol

The structure contains an isoxazole ring, which is critical for its biological activity, and various substituents that enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets involved in cancer cell proliferation and survival. The presence of the isoxazole moiety suggests potential inhibition of tubulin polymerization, similar to other compounds that target microtubules in cancer therapy.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cell lines by inducing apoptosis and arresting the cell cycle at the M phase. The compound's mechanism involves disruption of microtubule dynamics, leading to reduced cell migration and increased apoptosis rates .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl and piperidine groups can significantly affect the compound's potency. For example, derivatives with enhanced electron-donating groups on the phenyl rings showed improved inhibitory effects on tumor growth in vitro and in vivo models .

Study 1: In Vitro Efficacy

In a controlled laboratory setting, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that the compound exhibited IC50 values less than 20 nmol/L, demonstrating strong antiproliferative effects comparable to established chemotherapeutics .

Study 2: In Vivo Studies

In vivo studies using murine models confirmed that administration of this compound led to a significant reduction in tumor size without notable toxicity to normal tissues. This finding underscores its potential as a selective anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (nM)Mechanism of Action
AntiproliferativeMCF-7<20Inhibition of microtubule polymerization
AntiproliferativeMDA-MB-231<20Induction of apoptosis and cell cycle arrest
In Vivo Tumor GrowthESCC Mouse ModelN/AReduced tumor size with minimal toxicity

Comparison with Similar Compounds

5-Methyl-N-{4-[(4-Methyl-2-Pyrimidinyl)Sulfamoyl]Phenyl}-3-Phenyl-1,2-Oxazole-4-Carboxamide ()

Structural Differences :

  • Core : Isoxazole-4-carboxamide (vs. isoxazole-3-carboxamide in the target compound).
  • Substituents : 3-Phenyl and 5-methyl groups on the isoxazole; sulfamoyl-linked 4-methylpyrimidine at the N-position.

Functional Implications :

  • The methyl group at position 5 may increase metabolic stability but reduce steric flexibility.

5-Methyl-N-(4-Methyl-3-Nitrophenyl)-3-Phenyl-1,2-Oxazole-4-Carboxamide ()

Structural Differences :

Functional Implications :

  • Absence of a sulfonamide group reduces polarity, likely lowering solubility compared to the target compound.

5-(2,4-Bis(Benzyloxy)-5-Isopropylphenyl)-N-Ethyl-4-(4-(Morpholinomethyl)Phenyl)Isoxazole-3-Carboxamide ()

Structural Differences :

  • Substituents: Bis-benzyloxy and isopropyl groups on the phenyl ring; morpholinomethyl group at position 4.

Functional Implications :

  • The morpholine ring improves aqueous solubility due to its polar nature, whereas the 2-methylpiperidine in the target compound may enhance lipophilicity for CNS penetration .

5-Methyl-N-(1-Methyl-1H-Pyrazol-4-yl)-1,2-Oxazole-3-Carboxamide ()

Structural Differences :

  • Core : Isoxazole-3-carboxamide with a pyrazole substituent.

Functional Implications :

  • The pyrazole ring may engage in π-π stacking or hydrogen bonding with targets but lacks the steric bulk of the ethoxyphenyl group in the target compound .
  • Simplified structure may improve synthetic accessibility but reduce target specificity.

Q & A

Basic: What synthetic strategies are recommended for constructing the isoxazole-3-carboxamide core of this compound?

Methodological Answer:
The isoxazole ring can be synthesized via a hypervalent iodine-mediated cycloaddition between nitrile oxides and alkynes, as demonstrated for analogous isoxazoles (e.g., 5-(4-methoxyphenyl)-3-phenylisoxazole) . For the carboxamide linkage, use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF, following protocols for similar isoxazolecarboxamides (e.g., N-(4-isopropyl-3-methylphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide) .

Basic: Which analytical techniques are critical for confirming the sulfonamide moiety and overall structural integrity?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (ethoxyphenyl, sulfonylphenyl) and confirm sulfonamide connectivity via NH proton signals (if present) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and isotopic patterns, especially for sulfur-containing groups .
  • FT-IR : Identify characteristic sulfonamide S=O stretches (~1350–1300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Basic: What bioactivity screening approaches are suitable for preliminary evaluation of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
  • Cellular Viability Assays : Use MTT/XTT in cancer cell lines to assess antiproliferative effects.
  • Binding Affinity Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor-ligand interactions.
    Reference bioassay protocols from structurally related sulfonamide-isoxazole hybrids .

Advanced: How can reaction conditions be optimized to improve sulfonamide linkage yield?

Methodological Answer:

  • Sulfonating Agents : Compare p-toluenesulfonyl chloride, methanesulfonyl chloride, or 2-methylpiperidine sulfonation precursors .
  • Solvent/Temperature : Test polar aprotic solvents (DMF, DCM) at 0–25°C to minimize side reactions.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the sulfonamide nitrogen .
  • Work-Up : Extract unreacted reagents using sequential washes (e.g., 2 M NaOH, 2 M HCl) to isolate pure product .

Advanced: What strategies resolve contradictions between computational binding predictions and experimental IC50 values?

Methodological Answer:

  • Docking Validation : Re-run molecular docking with explicit solvent models (e.g., implicit vs. explicit water) and compare with crystal structures of homologous targets .
  • Assay Replicates : Perform dose-response curves in triplicate across multiple cell lines to rule out variability.
  • Metabolic Stability Checks : Use liver microsomes to assess compound degradation during assays .

Advanced: How to design a structure-activity relationship (SAR) study for the ethoxyphenyl substituent?

Methodological Answer:

  • Analog Synthesis : Replace ethoxy with methoxy, hydroxyl, or halogen (F, Cl) groups via nucleophilic aromatic substitution .
  • Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronic effects (Hammett σ values) with activity .
  • Biological Testing : Compare analogs in enzyme inhibition assays and correlate substituent bulk/hydrophobicity with potency .

Advanced: What purification challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

  • Column Chromatography Limitations : Replace with recrystallization using ethanol/water or DCM/hexane mixtures for large-scale batches .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonation) and adjust stoichiometry .
  • HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients for final polishing .

Advanced: How to validate target engagement in cellular models with conflicting proteomics data?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity labeling or clickable probes to isolate target proteins .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to confirm phenotype reversal .
  • Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts upon compound binding .

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